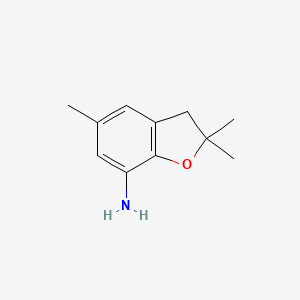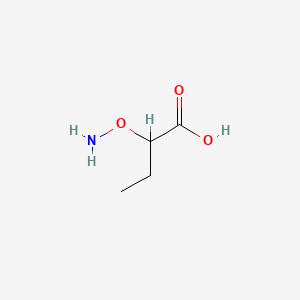
Butanoic acid, 2-(aminooxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminooxy)butanoic acid typically involves the reaction of butanoic acid derivatives with hydroxylamine. One common method is the reaction of butanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the aminooxy compound.
Industrial Production Methods
Industrial production methods for 2-(aminooxy)butanoic acid are not well-documented, likely due to its specialized applications. the general approach would involve optimizing the synthetic route mentioned above for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the aminooxy group to an amino group.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or other amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of butanoic acid.
Reduction: Amino derivatives of butanoic acid.
Substitution: Various substituted butanoic acid derivatives.
Scientific Research Applications
2-(Aminooxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxime ethers and related compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: It may be used in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(aminooxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form stable complexes with enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful as a research tool and potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-amino-: This compound has an amino group instead of an aminooxy group.
Butanoic acid, 2-hydroxy-: This compound has a hydroxy group instead of an aminooxy group.
Uniqueness
2-(Aminooxy)butanoic acid is unique due to the presence of the aminooxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications.
Properties
CAS No. |
4385-95-9 |
|---|---|
Molecular Formula |
C4H9NO3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
2-aminooxybutanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2-3(8-5)4(6)7/h3H,2,5H2,1H3,(H,6,7) |
InChI Key |
DHYFJVNHHMNOMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone](/img/structure/B12898835.png)

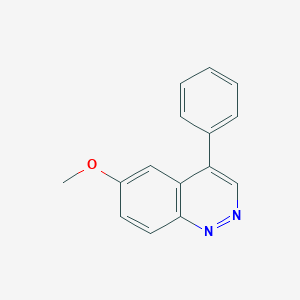
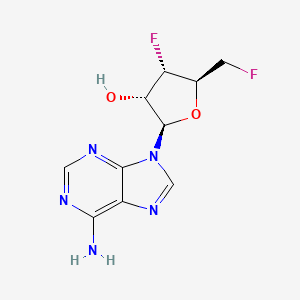


![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12898859.png)

![2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine](/img/structure/B12898875.png)
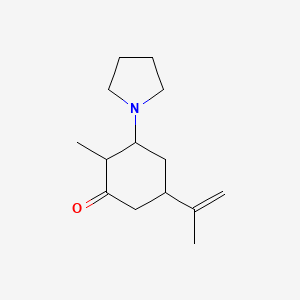
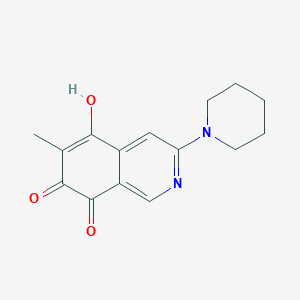
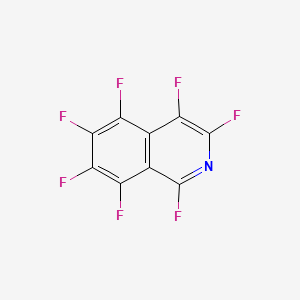
![N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B12898906.png)
